molecular formula C18H21N3O3S2 B12445024 Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12445024
M. Wt: 391.5 g/mol
InChI Key: ZOXJQEWAOSQSCE-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with thiourea to form the intermediate 4-tert-butylphenylthiourea. This intermediate is then reacted with methyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • Benzoic acid 2-tert-butyl-4-methyl-phenyl ester
  • tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate

Uniqueness

Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring with a carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H21N3O3S2/c1-10-13(15(23)24-5)26-17(19-10)21-16(25)20-14(22)11-6-8-12(9-7-11)18(2,3)4/h6-9H,1-5H3,(H2,19,20,21,22,25)

InChI Key

ZOXJQEWAOSQSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC

Origin of Product

United States

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